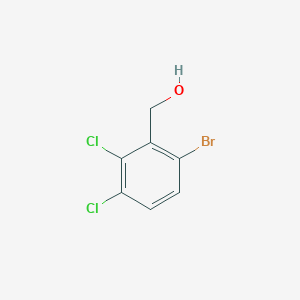

6-Bromo-2,3-dichlorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2,3-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGMWYMWAKJBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-2,3-dichlorobenzyl alcohol CAS number

An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol

Compound Identifier: CAS No. 1807009-09-1[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of this compound. As a halogenated aromatic alcohol, this compound is a valuable synthetic intermediate whose unique electronic and steric properties make it a versatile building block in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in public literature, its properties can be reliably estimated based on structurally analogous compounds. The presence of multiple halogen substituents significantly influences its reactivity and spectroscopic characteristics.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value / Characteristic | Rationale / Comparative Compound |

| Molecular Formula | C₇H₅BrCl₂O | Derived from structure. |

| Molecular Weight | ~255.92 g/mol | Based on atomic weights. Analogous to other bromodichlorobenzyl alcohols[2]. |

| Appearance | Colorless to light yellow solid or liquid | Common appearance for similar halogenated benzyl alcohols[2]. |

| Melting Point | 55 - 58 °C | Based on 2,4-Dichlorobenzyl alcohol. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Methanol, THF). Insoluble in water. | General property of similar organic compounds. |

| logP (Octanol/Water) | ~2.8 | Based on 2,4-Dichlorobenzyl alcohol, suggesting bioaccumulation is not expected. |

Spectroscopic Characterization for Structural Elucidation

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methylene (-CH₂OH) protons would likely appear around 4.7 ppm, and a broad singlet for the hydroxyl (-OH) proton will also be present[3].

-

¹³C NMR : The spectrum should display seven distinct carbon signals, confirming the substitution pattern.

-

-

Infrared (IR) Spectroscopy : Key characteristic absorption bands would include a broad O-H stretch (around 3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), a C-O stretch (around 1050 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (below 800 cm⁻¹)[3].

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms, which is a definitive confirmation of the elemental composition[3].

Synthesis Methodologies

The synthesis of substituted benzyl alcohols like this compound is typically achieved through the reduction of the corresponding aldehyde. This method is highly effective and widely used.[2][3]

Protocol: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde

This protocol describes a robust method for synthesizing the target compound. The causality behind this choice is the high chemoselectivity of sodium borohydride, which readily reduces aldehydes without affecting the aromatic halogens.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer[2].

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic nature of the borohydride reduction.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution[2]. The slow addition prevents a rapid, uncontrolled reaction.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed[2].

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄[2].

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator[2].

-

Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 50 mL). Dichloromethane is chosen for its ability to efficiently dissolve the product while being immiscible with water[2][3].

-

Washing: Combine the organic layers and wash with brine. This step removes residual water and inorganic salts from the organic phase[2].

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[2].

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound[2].

Synthetic Utility in Drug Development

Halogenated benzyl alcohols are important intermediates in organic synthesis, often used for introducing substituted benzyl moieties into a target molecule.

Application as a Protecting Group Precursor

One of the primary applications of such alcohols is in protecting group chemistry. The hydroxyl group can be converted to a benzyl bromide, which then serves as a reagent to install a substituted benzyl ether, a common protecting group for alcohols in multi-step syntheses[4].

The 6-bromo-2,3-dichlorobenzyl (BCB) ether, derived from the title compound, is expected to offer unique stability. The electron-withdrawing effects of the three halogen atoms enhance its stability towards acidic conditions compared to a standard benzyl ether, while still allowing for removal via standard hydrogenolysis conditions[4].

Protecting Group Workflow:

Caption: Workflow for using the BCB protecting group.

This enhanced stability makes the BCB group a potentially valuable tool for syntheses where other acid-labile protecting groups might fail, providing chemists with a more robust option for complex molecular construction.

Safety, Handling, and Storage

Table 2: GHS Hazard Summary (Inferred)

| Hazard Class | Category | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5]. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[5]. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[5]. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]. |

| Skin Corrosion/Irritation | Category 1B (Assumed) | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7]. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases[7].

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its utility as a precursor for building blocks and protecting groups in the synthesis of complex molecules, particularly in the pharmaceutical industry, is noteworthy. Proper understanding of its synthesis, characterization, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

-

MilliporeSigma. Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. [Link]

Sources

- 1. 1807009-09-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

6-Bromo-2,3-dichlorobenzyl alcohol chemical properties

An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. The unique substitution pattern of one bromine and two chlorine atoms on the benzene ring imparts distinct electronic and steric properties, making it a valuable and versatile building block for creating complex molecular architectures. The benzylic alcohol functional group serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity profile, and potential applications, with a focus on providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally analogous compounds to provide reliable estimations and procedural guidance.[1][2]

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. These properties dictate storage conditions, solvent selection, and appropriate analytical methods.

Chemical Structure and Identifiers

-

IUPAC Name: (6-Bromo-2,3-dichlorophenyl)methanol

-

CAS Number: 1807009-09-1[3]

-

Molecular Formula: C₇H₅BrCl₂O[4]

The structure features a benzene ring substituted with three halogen atoms and a hydroxymethyl group. The ortho-position to the alcohol is occupied by a bromine atom, while the adjacent two positions are occupied by chlorine atoms. This dense halogenation significantly influences the molecule's reactivity and physical properties.

Physicochemical Data

Direct experimental data for this compound is not extensively published. The following properties are estimated based on data from structurally similar compounds such as 2-bromobenzyl alcohol, 2,4-dichlorobenzyl alcohol, and other polychlorinated/brominated aromatic compounds.[2][5][6]

| Property | Estimated Value / Observation | Rationale for Estimation |

| Molecular Weight | 255.93 g/mol | Calculated from the molecular formula C₇H₅BrCl₂O. |

| Appearance | White to off-white solid | Halogenated benzyl alcohols are typically solids at room temperature.[7] |

| Melting Point | > 60 °C | The high degree of halogenation and molecular symmetry would likely lead to a higher melting point compared to less substituted analogs like 2,4-dichlorobenzyl alcohol (57-60 °C).[5] |

| Boiling Point | > 200 °C (at atm. pressure) | Expected to be high due to the molecular weight and polarity. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The polar alcohol group provides some solubility in polar solvents, but the halogenated aromatic ring favors organic solvents. Water solubility is expected to be low.[7] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing substituted benzyl alcohols is the reduction of the corresponding aldehyde.[2] This approach offers high yields and operational simplicity.

Recommended Synthetic Workflow: Reduction of Aldehyde

This protocol describes the synthesis of this compound via the sodium borohydride reduction of 6-bromo-2,3-dichlorobenzaldehyde.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

6-Bromo-2,3-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous methanol.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3x volume).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This washing step removes acidic impurities and residual water, ensuring a cleaner crude product.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the final product.[1][2]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount. While a verified public spectrum for this specific compound is not available, its spectroscopic characteristics can be confidently predicted based on well-established principles and data from analogs.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Expect two doublets in the range of 7.2-7.8 ppm. The specific chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms.

-

Methylene Protons (-CH₂OH): A singlet is expected around 4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.[8][9]

-

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary (typically 1.5-4.0 ppm) depending on concentration, solvent, and temperature.[9]

-

-

¹³C NMR: Expect 7 distinct signals: 5 for the aromatic carbons (one substituted with Br, two with Cl, one with the CH₂OH group, and two with H) and 1 for the methylene carbon (-CH₂OH), typically around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the alcohol functional group.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹. The broadening is a characteristic result of intermolecular hydrogen bonding.[8][9]

-

C-O Stretch: A strong, sharp absorption in the 1050-1150 cm⁻¹ region.[8][9]

-

Aromatic C-H Stretch: A weaker absorption just above 3000 cm⁻¹.

-

C-Cl / C-Br Stretches: Absorptions in the fingerprint region (< 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of halogens due to their unique isotopic patterns.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight (255.93).

-

Isotopic Pattern: A highly characteristic cluster of peaks will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique pattern provides unambiguous confirmation of the elemental composition.[1]

Reactivity and Synthetic Applications

This compound is a bifunctional molecule. The hydroxyl group and the halogenated ring offer independent sites for chemical modification, making it a valuable intermediate.

Reactions at the Hydroxyl Group

The benzylic alcohol can be readily transformed into other functional groups.

Caption: Key reaction pathways for the hydroxyl group.

-

Oxidation to Aldehyde: Mild oxidation using reagents like Pyridinium Chlorochromate (PCC) in dichloromethane will convert the alcohol to 6-bromo-2,3-dichlorobenzaldehyde.[2]

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) under basic conditions, will yield 6-bromo-2,3-dichlorobenzoic acid.[2]

-

Conversion to Benzyl Halide: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or bromide, which are excellent electrophiles for substitution reactions.[2]

-

Ether Formation (Protecting Group Chemistry): The alcohol can be deprotonated with a strong base (e.g., sodium hydride, NaH) and reacted with an alkyl halide to form an ether. This makes the 2-bromo-3,6-dichlorobenzyl group a potential protecting group for other alcohols in a multi-step synthesis, offering enhanced stability compared to standard benzyl ethers due to the electron-withdrawing halogens.[10]

Reactions at the Aromatic Ring

The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery and materials science. Potential reactions include:

-

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst.

-

Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated benzyl alcohols provides a strong basis for safe handling procedures.[7][11][12][13]

Hazard Profile (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed.[12]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7][13]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound emerges as a highly functionalized and promising building block for advanced organic synthesis. Its key value lies in the strategic placement of a reactive hydroxyl group and multiple halogen atoms, which can be selectively manipulated to build molecular complexity. While researchers must proceed with the understanding that much of its characterization is based on sound chemical principles and analogous structures, the synthetic pathways and reactive potential outlined in this guide provide a solid and trustworthy foundation for its application in pioneering research, particularly in the development of novel pharmaceuticals and functional materials.

References

-

Chemsigma. This compound [1807009-09-1]. [Link]

-

LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]

-

Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]

-

NIST. 2,6-Dichlorobenzyl alcohol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1807009-09-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 1807009-09-1 [sigmaaldrich.com]

- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dichlorobenzyl alcohol is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of bromine and chlorine atoms on the benzene ring, combined with the reactive benzylic hydroxyl group, imparts unique physicochemical properties and synthetic handles. This guide provides a comprehensive technical overview of its molecular structure, elucidated through predictive spectroscopic analysis, a detailed, field-proven synthetic protocol, and a discussion of its potential significance in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₇H₅BrCl₂O and a molecular weight of approximately 255.93 g/mol .[1] The core of the molecule is a benzene ring substituted with a bromomethyl group at position 1, two chlorine atoms at positions 2 and 3, and a bromine atom at position 6. The presence of these electron-withdrawing halogen substituents significantly influences the electron density distribution of the aromatic ring and the reactivity of the benzylic alcohol.

Visualizing the Core Structure

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 2-Bromobenzyl alcohol | 2,4-Dichlorobenzyl alcohol |

| Molecular Formula | C₇H₅BrCl₂O | C₇H₇BrO | C₇H₆Cl₂O[2] |

| Molecular Weight ( g/mol ) | 255.93[1] | 187.03 | 177.03[3] |

| Appearance | White to off-white solid | Colorless to light yellow liquid[3] | White crystalline solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Soluble in common organic solvents | Soluble in alcohols, ethers |

Synthesis of this compound

A robust and widely applicable method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.[3][4][5][6] This approach offers high yields and selectivity. The proposed synthesis of this compound involves the reduction of 6-Bromo-2,3-dichlorobenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.[3]

Detailed Experimental Protocol

Materials:

-

6-Bromo-2,3-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for the confirmation of the consumption of the starting material before proceeding to the workup.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton.

-

Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant (J) between these protons would be indicative of their ortho relationship.

-

Methylene Protons (-CH₂OH): A singlet is expected for the two equivalent methylene protons, likely in the range of δ 4.5-5.0 ppm.[4]

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Seven distinct signals are expected: six for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons will be influenced by the attached halogen substituents.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands corresponding to the methylene group's C-H stretching will appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ will indicate the C-O single bond stretching of the primary alcohol.

-

C-Cl and C-Br Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹) will correspond to the carbon-halogen bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing one bromine and two chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyl group, water, and halogen atoms, leading to characteristic fragment ions. A prominent peak corresponding to the benzylic carbocation is also expected.

Potential Applications in Drug Discovery and Organic Synthesis

Halogenated benzyl alcohols are valuable intermediates in the synthesis of more complex molecules.[3] The presence of multiple halogen atoms in this compound provides several strategic advantages:

-

Orthogonal Reactivity: The bromine and chlorine atoms can be selectively manipulated in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.

-

Modulation of Physicochemical Properties: The halogens can influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule, which are critical parameters in drug design.

-

Biological Activity: While the specific biological activity of this compound has not been reported, related halogenated aromatic compounds have shown a wide range of activities, including antimicrobial and anticancer properties.[7][8] Benzyl alcohol and its derivatives are known to have antiseptic properties.[2][9]

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care in a well-ventilated fume hood.[10][11][12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and promising building block for chemical research and development. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a predictive analysis of its spectroscopic characteristics. The unique arrangement of its functional groups offers significant potential for the synthesis of novel compounds with tailored properties for applications in medicinal chemistry and materials science. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

-

Bioorganic & Medicinal Chemistry. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]

-

ResearchGate. (2013). In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. Retrieved from [Link]

-

Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

- Google Patents. (n.d.). US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

-

Alfa Aesar. (2025). SAFETY DATA SHEET - 2,6-Dichlorobenzyl bromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Sustainable Chemistry & Processes. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

-

Microorganisms. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved from [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

-

International Journal of General Medicine. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. Retrieved from [Link]

-

YouTube. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. Retrieved from [Link]

-

SciSpace. (2013). In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. Retrieved from [Link]

-

Pharmaceuticals. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]

-

CORE. (n.d.). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Molbase. (n.d.). 6-bromo-2-naphthol suppliers USA. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]

Sources

- 1. 1807009-09-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol

This guide provides a comprehensive overview of a primary synthetic pathway for 6-bromo-2,3-dichlorobenzyl alcohol, a halogenated aromatic alcohol with potential applications as a building block in the development of novel pharmaceutical and agrochemical agents. The unique substitution pattern of this molecule, featuring three electron-withdrawing halogen atoms, imparts distinct chemical properties that are of interest to researchers in medicinal chemistry and materials science. This document will detail a robust and logical two-step synthesis, beginning with the formation of the key intermediate, 6-bromo-2,3-dichlorobenzaldehyde, followed by its reduction to the target benzyl alcohol. The experimental protocols are presented with an emphasis on the underlying chemical principles and safety considerations, designed for an audience of researchers, scientists, and drug development professionals.

I. Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages a common and reliable transformation in organic chemistry: the reduction of an aldehyde to a primary alcohol. The core of this pathway lies in the initial synthesis of the aldehyde intermediate, 6-bromo-2,3-dichlorobenzaldehyde.

The chosen pathway is as follows:

-

Step 1: Synthesis of 6-Bromo-2,3-dichlorobenzaldehyde. This intermediate can be prepared via the bromination of 2,3-dichlorotoluene followed by oxidation of the resulting benzyl bromide. This multi-step process to the aldehyde is a common industrial approach for the synthesis of substituted benzaldehydes.[1][2]

-

Step 2: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde. The aldehyde is then reduced to the target this compound. This is a standard and high-yielding reaction, often employing a mild reducing agent such as sodium borohydride.[3]

This strategic approach is illustrated in the workflow diagram below:

Caption: Synthetic workflow for this compound.

II. Synthesis of the Intermediate: 6-Bromo-2,3-dichlorobenzaldehyde

The synthesis of 6-bromo-2,3-dichlorobenzaldehyde is a critical first step. A common industrial method for producing substituted benzaldehydes involves the free-radical bromination of the corresponding toluene, followed by hydrolysis and oxidation.[4]

A. Reaction Pathway

Sources

- 1. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (6-Bromo-2,3-dichlorophenyl)methanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (6-Bromo-2,3-dichlorophenyl)methanol, a halogenated aromatic alcohol with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (6-Bromo-2,3-dichlorophenyl)methanol . This nomenclature is derived from the parent molecule, methanol, attached to a phenyl group substituted at specific positions. The numbering of the phenyl ring begins at the carbon atom bonded to the hydroxymethyl group, proceeding in the direction that gives the substituents the lowest possible locants.

Structural Breakdown:

-

Parent Structure: Phenylmethanol (also known as benzyl alcohol), which consists of a phenyl ring attached to a hydroxymethyl group (-CH₂OH).

-

Substituents: The phenyl ring is substituted with:

-

One bromine atom at the 6-position.

-

Two chlorine atoms at the 2- and 3-positions.

-

The chemical structure can be visualized as follows:

Caption: Proposed workflow for the synthesis of (6-Bromo-2,3-dichlorophenyl)methanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar halogenated benzaldehydes. [1] Materials:

-

6-Bromo-2,3-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and prevent potential side reactions.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (6-Bromo-2,3-dichlorophenyl)methanol by recrystallization or column chromatography to obtain the final product of high purity.

Spectroscopic Characterization

The structural confirmation of (6-Bromo-2,3-dichlorophenyl)methanol would rely on a combination of spectroscopic techniques. While specific data for this exact molecule is not readily available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds. [2][3]

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet or a broad singlet for the hydroxyl proton (-OH), typically in the range of 2-5 ppm, which is exchangeable with D₂O.- A singlet for the two protons of the methylene group (-CH₂-), expected around 4.5-4.8 ppm.- A multiplet or two distinct doublets for the two aromatic protons, likely in the range of 7.0-7.8 ppm. |

| ¹³C NMR | - A peak for the methylene carbon (-CH₂OH) around 60-65 ppm.- Several peaks in the aromatic region (120-145 ppm) corresponding to the six carbons of the phenyl ring. The carbons attached to the halogens will show characteristic chemical shifts. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations of the aromatic ring and the methylene group just above and below 3000 cm⁻¹.- C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.- C-O stretching vibration around 1000-1200 cm⁻¹.- C-Br and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | - The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be indicative of the number of bromine and chlorine atoms. |

Potential Applications in Research and Development

Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of organic molecules. [4][5][6]The presence of multiple halogen atoms on the phenyl ring of (6-Bromo-2,3-dichlorophenyl)methanol offers several reactive sites for further functionalization, making it a promising building block in several areas:

-

Drug Discovery: The phenylmethanol motif is present in numerous pharmaceutical compounds. [5]The halogen substituents can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures for the development of new therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on the synthesis of highly functionalized aromatic compounds. The unique substitution pattern of this molecule could be explored for the creation of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Halogenated aromatic compounds can serve as precursors for the synthesis of polymers, flame retardants, and other advanced materials. The reactivity of the bromo and chloro substituents allows for polymerization and modification reactions.

The hydroxyl group can be easily converted to other functional groups, such as aldehydes, carboxylic acids, or halides, further expanding its synthetic utility. [7]

Safety and Handling

(6-Bromo-2,3-dichlorophenyl)methanol is a halogenated aromatic compound and should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related halogenated hydrocarbons are known to have potential health hazards. [8][9] General Hazards of Halogenated Aromatic Compounds:

-

Irritation: Can cause irritation to the eyes, skin, and respiratory tract. * Toxicity: Some halogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin, potentially affecting the liver, kidneys, and central nervous system. [9][10]* Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be harmful to aquatic life.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before handling.

Conclusion

(6-Bromo-2,3-dichlorophenyl)methanol is a valuable chemical intermediate with significant potential for application in various fields of chemical synthesis. Its well-defined structure and multiple reactive sites make it an attractive building block for the construction of complex molecules. A straightforward and high-yielding synthesis via the reduction of the corresponding aldehyde, coupled with standard purification techniques, allows for its accessible preparation in a laboratory setting. As with all halogenated aromatic compounds, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic potential of this versatile compound.

References

- International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.

- Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others).

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- Cornell EHS. Appendix I - Hazards Of Functional Groups.

- BLDpharm. (6-Bromo-2,3-dichlorophenyl)methanol.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ResearchGate. Examples of drug molecules with a benzyl alcohol motif.

- ResearchGate. Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis.

- Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation.

- PubChem. (2,3-Dichlorophenyl)methanol.

- PubChem. (3-Bromo-2-chlorophenyl)methanol.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?.

- Prakash Chemicals International. (2020, December 9). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector.

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- Sigma-Aldrich. Bromo-methanol.

- Benchchem. Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.

- Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- NIST WebBook. 2,6-Dichlorobenzyl alcohol.

- PubChem. (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol.

- ChemicalBook. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files.eric.ed.gov [files.eric.ed.gov]

- 3. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 8. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

6-Bromo-2,3-dichlorobenzyl alcohol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 6-Bromo-2,3-dichlorobenzyl alcohol

Molecular Structure and Spectroscopic Rationale

The substitution pattern on the benzene ring is the primary determinant of the molecule's spectral signature. The presence of three distinct halogens (one bromine, two chlorine atoms) and a hydroxymethyl group creates a unique electronic environment that is directly interrogated by spectroscopic methods. The bromine at position 6 and chlorine at position 2 exert strong ortho deshielding effects on the adjacent aromatic protons, while the chlorine at position 3 contributes further to the overall electronic landscape.

To facilitate a clear discussion, the following standardized numbering is used:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple but highly informative. The key signals arise from the two aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Ar-H (H-5) | 7.5 - 7.7 | Doublet (d) | This proton is deshielded by the adjacent bromine atom at C-6. It will be split by the neighboring H-4 proton. |

| Ar-H (H-4) | 7.2 - 7.4 | Doublet (d) | This proton is influenced by the two chlorine atoms and will be split by the H-5 proton. |

| -CH₂ OH | ~4.8 | Singlet (s) or Doublet (d) | These benzylic protons are adjacent to an electronegative oxygen, shifting them downfield.[3] In a non-exchanging solvent, this signal may appear as a doublet due to coupling with the -OH proton. In most cases (e.g., with traces of acid/water), it will be a sharp singlet. |

| -CH₂OH | 2.0 - 3.5 | Broad Singlet (br s) | The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature.[3] It typically appears as a broad singlet due to proton exchange. |

Note: Predictions are based on CDCl₃ as the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached halogens.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C -1 | 138 - 141 | The ipso-carbon attached to the CH₂OH group. |

| C -2 | 132 - 135 | Ipso-carbon attached to a chlorine atom. |

| C -3 | 131 - 134 | Ipso-carbon attached to a chlorine atom. |

| C -4 | 128 - 130 | Aromatic CH carbon. |

| C -5 | 129 - 131 | Aromatic CH carbon. |

| C -6 | 120 - 123 | Ipso-carbon attached to the bromine atom. The C-Br bond typically shifts the carbon upfield relative to C-Cl. |

| -C H₂OH | 60 - 65 | The benzylic carbon is shifted downfield due to the attached oxygen. Carbons adjacent to an alcohol oxygen typically appear in the 50-65 ppm range.[3] |

Note: Predictions are based on CDCl₃ as the solvent.

Experimental Protocol for NMR Acquisition

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans or more, depending on sample concentration). Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

To confirm the -OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signal will disappear or significantly diminish due to H-D exchange.[3]

-

-

Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule, providing a molecular "fingerprint."

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak (multiple bands) |

| C-O Stretch | 1000 - 1100 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Experimental Protocol for IR (ATR) Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient method for solid samples.

-

Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically averaging 16 or 32 scans).

-

Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its composition.

Predicted Mass Spectrum and Fragmentation

The most distinctive feature of the mass spectrum will be the isotopic pattern of the molecular ion peak, a direct result of the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5]

The molecular formula is C₇H₅BrCl₂O. The calculated monoisotopic mass is ~253.88 Da. The complex isotopic distribution will result in a cluster of peaks for any fragment containing all three halogens. The most prominent peaks in the molecular ion cluster will be:

-

M: (C₇H₅⁷⁹Br³⁵Cl₂) - Highest probability combination.

-

M+2: (C₇H₅⁸¹Br³⁵Cl₂ or C₇H₅⁷⁹Br³⁵Cl³⁷Cl)

-

M+4: (C₇H₅⁸¹Br³⁵Cl³⁷Cl or C₇H₅⁷⁹Br³⁷Cl₂)

-

M+6: (C₇H₅⁸¹Br³⁷Cl₂)

Key Predicted Fragmentation Pathways:

| m/z of Fragment | Proposed Structure / Loss | Significance |

| M - 18 | [M - H₂O]⁺ | A common fragmentation for alcohols, involving the loss of a water molecule.[4] |

| M - 35/37 | [M - Cl]⁺ | Loss of a chlorine radical. |

| M - 79/81 | [M - Br]⁺ | Loss of a bromine radical. |

| M - 29 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 175/177/179 | [C₆H₃BrCl]⁺ | Resulting from the loss of the CH₂OH group and a chlorine atom. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a common rearrangement fragment for benzyl compounds, although its formation may be less favorable here due to the heavy halogen substitution. |

Experimental Protocol for MS (EI) Acquisition

Electron Ionization (EI) is a standard hard ionization technique suitable for this type of molecule.

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC-MS) system.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Integrated Analysis Workflow

Confirming the structure of this compound requires a holistic interpretation of all spectral data. The following workflow illustrates this process.

Caption: Workflow for Spectroscopic Structure Elucidation.

By following this workflow, a researcher can systematically validate the identity and purity of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and substitution pattern. The IR spectrum confirms the presence of the key alcohol functional group. Finally, the mass spectrum provides the molecular weight and elemental composition (via isotopic patterns), cementing the structural assignment.

References

-

Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. 6

-

National Center for Biotechnology Information. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC, NIH. 7

-

Matrix Scientific. This compound | CAS No. 1807009-09-1. 1

-

ResearchGate. 13C NMR spectrum of compound (1). 8

-

Sigma-Aldrich. This compound | 1807009-09-1.

-

BenchChem. Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide. 2

-

ChemicalBook. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum. 9

-

BenchChem. Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol. 10

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. 4

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. 11

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42066, 1-Bromo-2,3-dichlorobenzene. 12

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. 3

Sources

- 1. 1807009-09-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-2-naphthol(15231-91-1) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 6-Bromo-2,3-dichlorobenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromo-2,3-dichlorobenzyl alcohol in Organic Solvents

Abstract

This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development.[1] Its utility in synthesis and formulation is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to empower researchers in their work with this and similar halogenated benzyl alcohols.

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols

Halogenated benzyl alcohols are a class of compounds that have garnered considerable interest in the field of medicinal chemistry.[1] The introduction of halogen atoms onto the benzyl alcohol scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] These modifications are a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This compound, with its distinct substitution pattern, represents a versatile intermediate for the synthesis of novel therapeutic agents.

A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvents for a range of applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification and Crystallization: Selecting appropriate solvent systems for isolating the compound with high purity.

-

Formulation Development: Creating stable and bioavailable drug formulations for preclinical and clinical studies.

-

Analytical Method Development: Preparing solutions for techniques such as chromatography and spectroscopy.

This guide will provide both the theoretical underpinnings and the practical methodologies for approaching the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is sparse, we can predict its solubility behavior by analyzing its molecular structure and comparing it to related compounds.

Molecular Structure Analysis

-

Polarity: The presence of a hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding. The aromatic ring itself has nonpolar characteristics. The three halogen substituents (one bromine, two chlorine) are electronegative, contributing to the molecule's overall polarity and dipole moment.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a key factor in its solubility in protic solvents.

-

"Like Dissolves Like": This fundamental principle of solubility suggests that this compound will be more soluble in solvents with similar polarity.[3]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous compounds like 2,4-dichlorobenzyl alcohol, we can make the following predictions.[4]

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Moderate to High | The polarity of these solvents can solvate the polar regions of the molecule. DMSO is a particularly strong solvent for many organic compounds.[4] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity from the hydroxyl and halogen groups will likely lead to poor miscibility with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions.[4] |

It is crucial to note that these are predictions. The precise interplay of functional groups and the crystal lattice energy of the solid will ultimately determine the exact solubility, which must be confirmed experimentally.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain reliable and reproducible solubility data. The following section outlines a detailed protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-hexane, dichloromethane, DMSO)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess of solid should be visible to ensure saturation.[5]

-

Pipette a known volume (e.g., 5.0 mL) of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., g/100 mL, mg/mL, or molarity).

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Data Interpretation and Application

The experimentally determined solubility data can be presented in a clear, tabular format for easy comparison and use.

Table 2: Example of Experimental Solubility Data Reporting

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| n-Hexane | 25 | Experimental Value |

This data provides a solid foundation for rational solvent selection in various stages of drug development. For instance, a solvent with high solubility at room temperature would be ideal for reaction chemistry, while a solvent that shows a significant increase in solubility with temperature would be a good candidate for recrystallization.

Conclusion

While a lack of readily available public data on the solubility of this compound presents a challenge, it also underscores the importance of a rigorous, in-house experimental approach. By combining an understanding of its physicochemical properties with the detailed experimental protocol outlined in this guide, researchers can generate the critical data needed to effectively utilize this valuable building block. This systematic approach to determining solubility is a fundamental aspect of robust chemical process development and is essential for advancing the synthesis and formulation of new chemical entities in the pharmaceutical industry.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. (2022-04-07). Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Procedure for solubility testing of NM suspension. (2016-05-28). Available from: [Link]

-

Solubility Test Procedure Guide | PDF - Scribd. Available from: [Link]

-

Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides - MDPI. Available from: [Link]

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI. (2024-06-30). Available from: [Link]

-

SAFETY DATA SHEET. (2025-04-28). Available from: [Link]

-

SAFETY DATA SHEET. (2021-12-24). Available from: [Link]

-

Examples of drug molecules with a benzyl alcohol motif - ResearchGate. Available from: [Link]

-

2,4-Dichlorobenzyl alcohol - Wikipedia. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Synthetic Derivatives of 6-Bromo-2,3-dichlorobenzyl alcohol

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 6-Bromo-2,3-dichlorobenzyl alcohol (CAS No: 1807009-09-1).[1] As a poly-halogenated aromatic alcohol, this molecule serves as a versatile building block for a diverse range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science.[2][3] This document outlines the core reactivity of its key functional groups—the benzylic alcohol, the benzylic carbon, and the bromo-substituted aromatic ring. We present validated, step-by-step protocols for key transformations including oxidation, etherification, conversion to a reactive benzyl halide, and subsequent nucleophilic substitutions. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to adapt and innovate.

Introduction to the Core Scaffold: this compound

This compound is a functionalized aromatic compound characterized by a dichlorinated benzene ring bearing both a bromine atom and a hydroxymethyl group. This unique combination of substituents makes it a valuable intermediate for synthetic chemists. The benzylic alcohol provides a handle for oxidation, esterification, and etherification, while the bromine atom is primed for modern cross-coupling reactions. The chlorine atoms modulate the electronic properties and lipophilicity of the ring, which can be critical for tuning the biological activity of its derivatives.

The synthesis of this core scaffold typically involves the reduction of the corresponding benzaldehyde, 2-Bromo-3,6-dichlorobenzaldehyde, using a mild reducing agent like sodium borohydride.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1807009-09-1 | [1] |

| Molecular Formula | C₇H₅BrCl₂O | [1] |

| Molecular Weight | 255.93 g/mol | [1] |

| Hazard Statement | Irritant | [1] |

The Synthetic Landscape: A World of Derivatives

The true value of this compound lies in its capacity to be transformed into a wide array of more complex molecules. The primary reaction sites are the hydroxyl group, the adjacent benzylic carbon, and the carbon-bromine bond on the aromatic ring. The following diagram illustrates the principal synthetic pathways available to a researcher starting with this scaffold.

Sources

commercial availability of 6-Bromo-2,3-dichlorobenzyl alcohol

An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol: Commercial Availability, Synthesis, and Applications for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1807009-09-1), a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, physicochemical properties, plausible synthetic routes, and potential applications. Drawing on data from commercial suppliers and comparative analysis of structurally analogous compounds, this guide offers practical insights into its handling, spectroscopic confirmation, and utilization in synthetic workflows, such as in protecting group chemistry and as a precursor for more complex molecules.

Introduction and Physicochemical Properties